DIETHYL IODOMETHYLPHOSPHONATE

Description

The exact mass of the compound Diethyl (iodomethyl)phosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

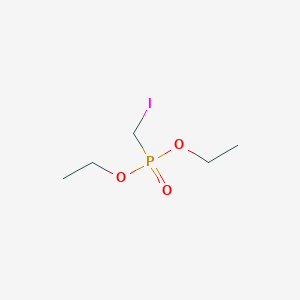

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[ethoxy(iodomethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12IO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFHTBDRPOJJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CI)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12IO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146334 | |

| Record name | Diethyl (iodomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10419-77-9 | |

| Record name | Diethyl P-(iodomethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10419-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (iodomethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010419779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (iodomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (iodomethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl Iodomethylphosphonate: A Technical Guide for Chemical Research and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl iodomethylphosphonate is an organophosphorus compound featuring a reactive iodomethyl group attached to a phosphonate core. As a versatile synthetic intermediate, it plays a significant role in medicinal chemistry and agrochemical development. Its structure allows for the introduction of a phosphonomethyl moiety into various molecules through nucleophilic substitution reactions, making it a valuable building block for creating complex chemical entities. This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and detailed experimental protocols relevant to its application in research settings.

Core Properties and Data

The fundamental physicochemical and spectroscopic properties of this compound are summarized below. This data is essential for safe handling, reaction planning, and analytical characterization.

Physicochemical Properties

The following table outlines the key physical and chemical identifiers for this compound.

| Property | Value | Reference |

| CAS Number | 10419-77-9 | |

| Molecular Formula | C₅H₁₂IO₃P | |

| Molecular Weight | 278.03 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 112-114 °C @ 1 mmHg | |

| Density | 1.6606 g/cm³ @ 19 °C | |

| Refractive Index | 1.497 - 1.499 | |

| Water Solubility | Immiscible | |

| Storage | 2-8°C, protect from light, inert atmosphere | |

| InChI Key | PNFHTBDRPOJJTQ-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. While detailed NMR spectral assignments are not widely published, data is available from various spectroscopic techniques.

| Technique | Data Availability & Notes | Reference |

| ¹H NMR | Experimental spectra are not readily available in public databases. Expected signals would include a doublet for the P-CH₂-I protons, a quartet for the O-CH₂ protons, and a triplet for the CH₃ protons. | |

| ³¹P NMR | Experimental spectra are not readily available. A single resonance is expected in the phosphonate region. | |

| Infrared (IR) | FTIR and ATR-IR spectra are available and would show characteristic P=O, P-O-C, and C-O stretches. | |

| Raman | FT-Raman spectra are available for this compound. | |

| Mass Spec (MS) | Mass spectrometry data is available, providing fragmentation patterns useful for identification. |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction is a cornerstone of organophosphorus chemistry for forming a carbon-phosphorus bond.

Synthesis Pathway: The Michaelis-Arbuzov Reaction

The reaction proceeds via the Sɴ2 attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide. In this case, diiodomethane serves as the electrophilic partner. The mechanism involves the formation of a phosphonium salt intermediate, which then undergoes dealkylation by the iodide ion to yield the final phosphonate product.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction for similar compounds.

-

Apparatus Setup: Equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Charging: Charge the flask with diiodomethane (1.0 eq).

-

Reaction Initiation: Add triethyl phosphite (1.0 - 1.1 eq) dropwise to the stirred diiodomethane at room temperature. An exothermic reaction may be observed.

-

Heating: After the initial addition, heat the reaction mixture to reflux (typically 120-150°C) for 2-4 hours. The reaction progress can be monitored by ³¹P NMR by observing the disappearance of the triethyl phosphite signal and the appearance of the product phosphonate signal.

-

Workup and Purification:

-

Allow the mixture to cool to room temperature.

-

Remove the ethyl iodide byproduct and any excess starting material by distillation under reduced pressure.

-

The crude this compound residue is then purified by vacuum distillation (e.g., 112-114 °C at 1 mmHg) to yield the final product as a clear liquid.

-

Reactions, Applications, and Protocols

This compound is primarily used as an electrophile in nucleophilic substitution reactions to introduce the diethylphosphonomethyl group.

General Reactivity: Nucleophilic Substitution (Sɴ2)

The carbon atom bonded to the iodine is electrophilic and susceptible to attack by a wide range of nucleophiles (Nu⁻), including those based on oxygen, nitrogen, and sulfur. This Sɴ2 reaction displaces the iodide leaving group, forming a new carbon-nucleophile bond.

Applications in Drug Development and Synthesis

This reagent is a key intermediate for synthesizing phosphonate analogues of biologically important molecules. Phosphonates are often used as stable mimics of phosphates or carboxylates in drug design, potentially improving metabolic stability or cell permeability. A specific documented application is its use in the synthesis of H₂N-Tyr(tBu)-vinyl sulfone, highlighting its role in creating complex target molecules.

Experimental Protocol: General Nucleophilic Substitution

This protocol outlines a general procedure for reacting this compound with a generic nucleophile (Nu-H), such as an amine or alcohol.

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the nucleophile (e.g., an amine or alcohol, 1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile).

-

Base Addition: Add a non-nucleophilic base (e.g., sodium hydride for alcohols, or triethylamine for amines, 1.1 eq) to the solution and stir until deprotonation is complete.

-

Addition of Electrophile: Cool the mixture to 0°C and add this compound (1.0 eq) dropwise via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Quenching and Extraction:

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: After filtering off the drying agent and concentrating the solution under reduced pressure, purify the crude product using silica gel column chromatography to isolate the desired substituted phosphonate.

Diethyl Iodomethylphosphonate: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl iodomethylphosphonate is a pivotal organophosphorus compound with significant applications in organic synthesis, particularly in the construction of carbon-phosphorus and carbon-carbon bonds. Its utility as a precursor in the synthesis of various biologically active molecules, including antiviral and anticancer agents, makes it a compound of high interest to the pharmaceutical and biotechnology industries. This technical guide provides an in-depth overview of the structure, properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its synthesis and its application in the Horner-Wadsworth-Emmons reaction are presented. Furthermore, this guide explores its role in the development of novel therapeutics, illustrated through a representative synthetic pathway for an acyclic nucleoside phosphonate antiviral agent and a hypothetical signaling pathway that such a molecule could modulate.

Introduction

Organophosphorus compounds, particularly phosphonates, represent a versatile class of molecules with broad applications in medicinal chemistry. Their ability to act as stable mimics of phosphate esters, combined with their unique chemical reactivity, has led to the development of numerous therapeutic agents. This compound [(C₂H₅O)₂P(O)CH₂I] is a key building block in this field, serving as a valuable reagent for the introduction of the phosphonomethyl group into various molecular scaffolds. This guide aims to provide a comprehensive technical resource for researchers and professionals engaged in drug discovery and development, covering the fundamental aspects and practical applications of this compound.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to light yellow liquid that is sensitive to light.[1] It is crucial to store it under an inert atmosphere at 2-8°C.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10419-77-9 | [1][3] |

| Molecular Formula | C₅H₁₂IO₃P | [1][3] |

| Molecular Weight | 278.03 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 112-114 °C (1 mmHg) | [1] |

| Density | 1.6606 g/cm³ (19 °C) | [1] |

| Refractive Index | 1.497-1.499 | [1] |

| InChI Key | PNFHTBDRPOJJTQ-UHFFFAOYSA-N | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| Infrared (IR) | Available | [3] |

| Mass Spectrometry (MS) | Available | [3] |

| ¹H NMR (Predicted) | Due to the lack of a publicly available experimental spectrum, predicted chemical shifts are provided as a guide. The methylene protons adjacent to the iodine are expected to appear as a doublet around 3.2-3.5 ppm due to coupling with phosphorus. The ethoxy methylene protons would likely resonate as a quartet around 4.1-4.3 ppm, coupled to both the adjacent methyl protons and the phosphorus atom. The ethoxy methyl protons would appear as a triplet around 1.3-1.5 ppm. | N/A |

| ¹³C NMR (Predicted) | The carbon of the CH₂I group is expected to be significantly downfield due to the electronegativity of iodine and the phosphonate group. The carbons of the ethoxy groups would appear in the typical regions for O-CH₂ and CH₃ groups in esters. | N/A |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction . This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, diiodomethane.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Sɴ2 Attack: The phosphorus atom of triethyl phosphite acts as a nucleophile and attacks one of the carbon atoms of diiodomethane, displacing an iodide ion to form a phosphonium salt intermediate.

-

Dealkylation: The displaced iodide ion then acts as a nucleophile and attacks one of the ethyl groups of the phosphonium intermediate, leading to the formation of the final product, this compound, and a molecule of ethyl iodide as a byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Triethyl phosphite

-

Diiodomethane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add an excess of diiodomethane.

-

Slowly add triethyl phosphite to the flask with stirring. The reaction is exothermic and may require initial cooling.

-

After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by observing the formation of ethyl iodide.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess diiodomethane and the ethyl iodide byproduct can be removed by distillation under reduced pressure.

-

The remaining crude product, this compound, can be further purified by vacuum distillation.

Note: This is a general procedure. Reaction conditions such as temperature and time may need to be optimized for specific scales and equipment.

Applications in Drug Development

This compound is a valuable reagent in the synthesis of various classes of compounds with potential therapeutic applications, particularly antiviral and anticancer agents.

Synthesis of Acyclic Nucleoside Phosphonates (ANPs) - Antiviral Agents

Acyclic nucleoside phosphonates are a class of antiviral drugs that are structurally similar to natural nucleosides but contain a stable phosphonate group instead of a phosphate group. This modification makes them resistant to enzymatic cleavage and allows them to bypass the initial phosphorylation step required for the activation of many nucleoside analog drugs.

This compound can be used to introduce the phosphonomethyl group into a nucleobase mimic. A representative example is the synthesis of a precursor to an acyclic nucleoside phosphonate.

Horner-Wadsworth-Emmons (HWE) Reaction for Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. In this reaction, a phosphonate carbanion, generated by treating a phosphonate with a strong base, reacts with a carbonyl compound to form an alkene. This compound can be converted to other phosphonates that are then used in HWE reactions. For instance, it can be used to prepare phosphonates that lead to the formation of vinyl nucleosides, which have applications in RNA metabolic labeling.

This protocol describes a general procedure for the HWE reaction using a phosphonate that could be synthesized from this compound.

Materials:

-

Phosphonate ester

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH)

-

Aldehyde or ketone

-

Quenching solution (e.g., saturated ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).

-

Cool the resulting solution of the phosphonate carbanion back to 0 °C.

-

Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Table 3: Representative Reagents and Conditions for HWE Reaction

| Component | Example | Purpose |

| Phosphonate | Diethyl (cyanomethyl)phosphonate | Source of the nucleophilic carbanion |

| Base | Sodium hydride (NaH) | Deprotonation of the phosphonate |

| Solvent | Tetrahydrofuran (THF), anhydrous | Reaction medium |

| Carbonyl Compound | Benzaldehyde | Electrophile for the olefination |

| Quenching Agent | Saturated NH₄Cl solution | Neutralize the strong base |

Potential Biological Signaling Pathway Modulation

While this compound itself is not a biologically active molecule in terms of directly modulating signaling pathways, the compounds synthesized using it can have significant biological effects. For example, acyclic nucleoside phosphonates, synthesized using phosphonate building blocks, are known to inhibit viral DNA polymerases or reverse transcriptases.

The mechanism of action for many ANPs involves intracellular phosphorylation to the active diphosphate metabolite. This active form then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain. Once incorporated, it acts as a chain terminator, thus halting viral replication.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis with significant potential for the development of novel therapeutic agents. Its role in the synthesis of phosphonate-containing molecules, particularly acyclic nucleoside phosphonates and compounds derived from the Horner-Wadsworth-Emmons reaction, underscores its importance in drug discovery. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols and a conceptual framework for its role in modulating biological pathways through its synthetic products. For researchers and professionals in the field, a thorough understanding of the chemistry and utility of this compound is essential for the continued advancement of medicinal chemistry and the development of new and effective drugs.

References

- 1. Synthesis of new α-aminophosphonate derivatives incorporating benzimidazole, theophylline and adenine nucleobases using l-cysteine functionalized magnetic nanoparticles (LCMNP) as magnetic reusable catalyst: evaluation of their anticancer properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl Iodomethylphosphonate (CAS: 10419-77-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl iodomethylphosphonate is an organophosphorus compound of significant interest in synthetic organic chemistry. Its utility as a versatile building block stems from the presence of a reactive carbon-iodine bond and a phosphonate moiety. This combination allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable reagent in the synthesis of complex molecules, including those with potential therapeutic applications. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key reactions with detailed experimental protocols, and spectroscopic data.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is immiscible with water but soluble in many organic solvents.[2][3] Due to its liquid state at ambient temperatures, its melting point is below 25 °C. Key physicochemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 10419-77-9 | [4] |

| Molecular Formula | C5H12IO3P | [4] |

| Molecular Weight | 278.03 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 112-114 °C at 1 mmHg; 119-120 °C at 5 Torr | [3][5] |

| Density | 1.6606 g/cm³ at 19 °C | [5] |

| Refractive Index (nD20) | 1.497-1.499 | [5] |

| Solubility | Immiscible with water; Soluble in organic solvents | [2][3] |

Synthesis

The primary method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, in this case, triethyl phosphite, with an alkyl halide, diiodomethane. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the phosphorus atom of the triethyl phosphite attacks one of the iodine-bearing carbon atoms of diiodomethane, leading to the formation of a phosphonium intermediate. Subsequent dealkylation by the iodide ion yields the desired this compound and a volatile ethyl iodide byproduct.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

Materials:

-

Triethyl phosphite

-

Diiodomethane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Distillation apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place triethyl phosphite (1.0 equivalent).

-

Under an inert atmosphere, add an excess of diiodomethane (typically 1.5-2.0 equivalents).

-

Heat the reaction mixture with stirring. The reaction is often carried out at elevated temperatures, for example, between 100-150 °C.[6] The progress of the reaction can be monitored by observing the distillation of the ethyl iodide byproduct.

-

After the reaction is complete (as indicated by the cessation of ethyl iodide formation), cool the mixture to room temperature.

-

The excess diiodomethane and any remaining volatile impurities are removed by vacuum distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Key Reactions and Applications

This compound is a valuable reagent for the introduction of a phosphonomethyl group into organic molecules. Its primary reactivity centers around the carbon-iodine bond, which readily undergoes nucleophilic substitution, and the activated methylene group adjacent to the phosphonate, which can be deprotonated to form a carbanion for use in olefination reactions.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high E-stereoselectivity.[7][8] In this reaction, the phosphonate is first deprotonated with a strong base to form a stabilized phosphonate carbanion. This carbanion then reacts with an aldehyde or ketone to form a β-hydroxyphosphonate intermediate, which subsequently eliminates a dialkylphosphate salt to yield the alkene.

Materials:

-

This compound

-

A strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Aldehyde or ketone

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a solution of this compound (1.1 equivalents) in an anhydrous aprotic solvent under an inert atmosphere, add a strong base (1.0 equivalent) at a low temperature (e.g., 0 °C or -78 °C).

-

Stir the mixture at this temperature for a period to allow for the complete formation of the phosphonate carbanion.

-

Add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired alkene.

Nucleophilic Substitution Reactions

The carbon-iodine bond in this compound is susceptible to nucleophilic attack by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the facile introduction of a phosphonomethyl group onto different molecular scaffolds.

Materials:

-

This compound

-

Primary or secondary amine

-

A suitable solvent (e.g., Acetonitrile, DMF)

-

A non-nucleophilic base (e.g., Potassium carbonate, Triethylamine) (optional, to scavenge HI)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (1.1 equivalents) in a suitable solvent under an inert atmosphere.

-

Add this compound (1.0 equivalent) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the N-phosphonomethylated amine.

Applications in Drug Development

Phosphonates are recognized as important pharmacophores in drug design as they can act as stable mimics of phosphates or carboxylates. The ability of this compound to serve as a precursor for various functionalized phosphonates makes it a valuable tool in medicinal chemistry. For instance, it has been reported as a reagent in the synthesis of H2N-Tyr(tBu)-vinyl sulfone, a potentially useful intermediate for the development of novel therapeutic agents.[2] The synthesis of vinyl sulfones often involves the reaction of a sulfonyl precursor with a suitable vinylating agent, and phosphonates can play a role in the construction of the vinyl moiety.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | Description | Reference(s) |

| ¹H NMR | Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy groups, and a doublet for the iodomethyl protons coupled to the phosphorus atom. | [9][10] |

| ¹³C NMR | Expected signals include those for the methyl and methylene carbons of the ethoxy groups, and a signal for the iodomethyl carbon which will show coupling to the phosphorus atom. | [9] |

| ³¹P NMR | The ³¹P NMR spectrum is expected to show a single resonance, the chemical shift of which is characteristic of an alkylphosphonate. The chemical shift for similar diethyl alkylphosphonates typically falls in the range of +20 to +35 ppm. | [11] |

| IR Spectroscopy | The IR spectrum shows characteristic absorptions for P=O stretching (around 1250 cm⁻¹), P-O-C stretching (around 1020-1050 cm⁻¹), and C-H stretching. | [4] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. | [4] |

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to light and should be stored in a cool, dark place under an inert atmosphere.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis with significant potential in the field of drug discovery and development. Its ability to undergo both nucleophilic substitution and Horner-Wadsworth-Emmons reactions allows for the construction of a wide array of complex molecules containing the phosphonate functional group. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and scientists in their synthetic endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 10419-77-9 [chemicalbook.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. Diethyl (iodomethyl)phosphonate | C5H12IO3P | CID 82616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. jeol.com [jeol.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

DIETHYL IODOMETHYLPHOSPHONATE physical properties

An In-depth Technical Guide to the Physical Properties of Diethyl Iodomethylphosphonate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of reagents is paramount for their effective and safe application in synthesis and formulation. This compound (CAS No. 10419-77-9) is a valuable organophosphorus compound utilized in various chemical syntheses. This guide provides a detailed overview of its core physical properties, methodologies for their determination, and a relevant synthetic workflow.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 10419-77-9 | [1][2][3][4] |

| Molecular Formula | C5H12IO3P | [1] |

| Molecular Weight | 278.03 g/mol | [1][2][3] |

| Appearance | Clear, colorless to dark yellow liquid | [1][4][5] |

| Boiling Point | 119-120 °C at 5 Torr; 112-114 °C at 1 mmHg | [1][3][4] |

| Density | 1.6606 g/cm³ at 19 °C | [1][4] |

| Refractive Index | 1.497-1.499; 1.4995 | [1][3][4] |

| Water Solubility | Immiscible | [1][3][4][6] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Melting Point | No data available | [7] |

Spectroscopic and Other Properties

Further characterization of this compound can be achieved through various analytical techniques.

| Property | Value | Source(s) |

| InChI Key | PNFHTBDRPOJJTQ-UHFFFAOYSA-N | [3] |

| SMILES | CCOP(=O)(CI)OCC | [3] |

| Vapor Density | 9.58 | [7] |

| Sensitivity | Light sensitive | [3][6] |

Methodologies for Property Determination

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for these measurements are well-established in organic chemistry.

-

Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which have a high boiling point at atmospheric pressure, distillation under reduced pressure (vacuum distillation) is employed to prevent decomposition. The temperature and pressure are recorded simultaneously.

-

Density Measurement: The density of a liquid can be determined using a pycnometer, a flask with a precisely known volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the known volume. The temperature is controlled and recorded as density is temperature-dependent.

-

Refractive Index Measurement: The refractive index, a measure of how much light bends when passing through the substance, is typically measured using a refractometer (e.g., an Abbé refractometer). A small sample of the liquid is placed on the prism, and the instrument provides a direct reading of the refractive index at a specific temperature and wavelength of light (usually the sodium D-line, 589 nm).

-

Solubility Assessment: The solubility of this compound in water is determined by mixing a known amount of the compound with a known amount of water. The mixture is agitated, and then the phases are allowed to separate. Immiscibility is observed when two distinct liquid layers are formed.[1][3][4][6]

Chemical Synthesis Workflow

This compound is commonly synthesized via the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In the case of this compound, triethyl phosphite is reacted with diiodomethane. The lone pair of electrons on the phosphorus atom attacks one of the iodine-bearing carbon atoms, leading to the displacement of an iodide ion and the formation of a phosphonium intermediate. This intermediate then undergoes dealkylation by the displaced iodide ion to yield the final phosphonate product.

Caption: Synthesis of this compound via the Arbuzov Reaction.

References

- 1. echemi.com [echemi.com]

- 2. Diethyl (iodomethyl)phosphonate | C5H12IO3P | CID 82616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. This compound | 10419-77-9 [chemicalbook.com]

- 5. CAS 10419-77-9: Diethyl P-(iodomethyl)phosphonate [cymitquimica.com]

- 6. fishersci.nl [fishersci.nl]

- 7. fishersci.co.uk [fishersci.co.uk]

Diethyl Iodomethylphosphonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl iodomethylphosphonate is an organophosphorus compound of significant interest in synthetic organic chemistry, particularly as a versatile reagent for the introduction of the phosphonomethyl group. This technical guide provides a detailed overview of its chemical and physical properties, experimental procedures for its synthesis and analysis, and a summary of its known reactivity. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂IO₃P | [2][3][4][5][6][7][8] |

| Molecular Weight | 278.03 g/mol | [2][3][5][6] |

| CAS Number | 10419-77-9 | [2][5][6][8] |

| Appearance | Colorless to light yellow liquid | [1][2][5] |

| Boiling Point | 112-114 °C at 1 mmHg | [5] |

| Density | 1.6606 g/cm³ at 19 °C | [5][6] |

| Refractive Index | 1.497-1.499 | [5][6] |

| Solubility | Immiscible with water.[5][6] Soluble in organic solvents.[1] | |

| Storage Temperature | 2-8°C, protect from light | [5] |

Synthesis

The primary method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[9][10][11][12][13] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, diiodomethane.[9][10][11][12][13]

Experimental Protocol: Synthesis of this compound

The following is a generalized procedure based on the well-established Michaelis-Arbuzov reaction for similar compounds.[14]

Materials:

-

Triethyl phosphite

-

Diiodomethane

-

Anhydrous, inert solvent (e.g., toluene or xylenes)

-

Inert gas (e.g., argon or nitrogen)

Equipment:

-

Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a dried round-bottom flask under an inert atmosphere, add triethyl phosphite.

-

With stirring, add diiodomethane dropwise from the addition funnel. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by observing the distillation of the ethyl iodide byproduct.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Note: The reaction is typically heated to drive it to completion.[10] The reactivity of alkyl halides in the Michaelis-Arbuzov reaction is generally RI > RBr > RCl.[13]

Reactivity and Applications

This compound is a valuable reagent in organic synthesis. The presence of the iodomethyl group makes it highly reactive towards nucleophilic substitution, allowing for the introduction of the diethylphosphonomethyl moiety into a wide range of molecules.[1][2] It is used in the synthesis of various compounds, including H2N-Tyr(tBu)-vinyl sulfone.[2][5]

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Characteristics:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.

-

A doublet of quartets for the methylene protons (-OCH₂CH₃) of the ethyl groups, resulting from coupling to both the adjacent methyl protons and the phosphorus atom.

-

A downfield signal for the iodomethyl protons (-CH₂I), likely appearing as a doublet due to coupling with the phosphorus atom.

Expected ¹³C NMR Spectral Characteristics:

-

Signals for the methyl and methylene carbons of the ethyl groups.

-

A signal for the iodomethyl carbon, which would be expected to show a large one-bond coupling constant with the phosphorus atom.

Mass Spectrometry

The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center.[3] While a detailed fragmentation analysis is not provided, the spectrum can be used for identification purposes.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[3]

GHS Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/ eye protection/ face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.[3]

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.[3]

It should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn.[3] It is also noted to be light-sensitive.[5]

Biological Activity

Specific information regarding the biological activity or signaling pathways of this compound is not extensively documented in the available literature. However, organophosphorus compounds as a class are known to exhibit a wide range of biological activities.

Diagrams

Caption: Workflow for the synthesis of this compound.

Caption: Interrelation of key aspects of this compound.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. CAS 10419-77-9: Diethyl P-(iodomethyl)phosphonate [cymitquimica.com]

- 3. Diethyl (iodomethyl)phosphonate | C5H12IO3P | CID 82616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl (iodomethyl)phosphonate | SIELC Technologies [sielc.com]

- 5. This compound | 10419-77-9 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. Diethyl (iodomethyl)phosphonate | 10419-77-9 [sigmaaldrich.com]

- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. Arbuzov Reaction [organic-chemistry.org]

- 12. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

Diethyl Iodomethylphosphonate: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: The Strategic Importance of Diethyl Iodomethylphosphonate

In the landscape of modern organic synthesis and drug discovery, the phosphonate moiety (R-PO(OR')₂) has emerged as a critical functional group. Its unique stereoelectronic properties allow it to serve as a non-hydrolyzable phosphate mimic, a crucial feature in the design of enzyme inhibitors and nucleotide analogues. Furthermore, phosphonate-containing reagents are cornerstones of carbon-carbon bond formation. Within this valuable class of compounds, this compound (CAS No. 10419-77-9) stands out as a particularly potent and versatile building block.

This technical guide provides an in-depth exploration of this compound, moving beyond simple data recitation to explain the causal relationships behind its synthesis, reactivity, and application. The content is structured to provide researchers, medicinal chemists, and process development scientists with the expert-level insights required to effectively harness this reagent in their work. We will delve into its fundamental properties, validated synthetic protocols, key reaction pathways, and the analytical methods that ensure its quality and successful deployment in complex synthetic routes.

Part 1: Core Molecular and Physicochemical Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. This compound is a dense, high-boiling liquid whose characteristics are dominated by the presence of the electrophilic iodomethyl group and the polar phosphonate ester.

The structure of this compound features a central phosphorus(V) atom double-bonded to an oxygen atom and single-bonded to two ethoxy groups and an iodomethyl (-CH₂I) group.

// Nodes for atoms P [label="P", pos="0,0!"]; O_double [label="O", pos="0,1!"]; O_et1 [label="O", pos="-1.2,-0.5!"]; O_et2 [label="O", pos="1.2,-0.5!"]; C_iodo [label="CH₂", pos="0,-1.5!"]; I [label="I", pos="0,-2.5!"]; C_et1_1 [label="CH₂", pos="-2.2,-0.2!"]; C_et1_2 [label="CH₃", pos="-3.2,-0.5!"]; C_et2_1 [label="CH₂", pos="2.2,-0.2!"]; C_et2_2 [label="CH₃", pos="3.2,-0.5!"];

// Bonds P -- O_double [style=double, len=0.8]; P -- O_et1; P -- O_et2; P -- C_iodo; C_iodo -- I; O_et1 -- C_et1_1; C_et1_1 -- C_et1_2; O_et2 -- C_et2_1; C_et2_1 -- C_et2_2; } केंद Caption: Chemical structure of this compound.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 278.03 g/mol | [1][2][3][4] |

| Molecular Formula | C₅H₁₂IO₃P | [1][2][3][5][6] |

| CAS Number | 10419-77-9 | [1][2][5] |

| Appearance | Clear, colorless to pale yellow liquid | [7][8] |

| Boiling Point | 112-114 °C @ 1 mmHg | [1][7] |

| Density | 1.6606 g/cm³ @ 19 °C | [7] |

| Refractive Index | 1.497 - 1.499 | [7] |

| Solubility | Immiscible with water | [1][7] |

| Storage Conditions | 2-8°C, under inert atmosphere, protect from light | [4] |

| Key GHS Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4][9] |

Part 2: Synthesis Pathway and Mechanistic Rationale

The most reliable and industrially scalable method for preparing dialkyl alkylphosphonates is the Michaelis-Arbuzov reaction .[10] This reaction provides a direct and high-yielding pathway to form the crucial P-C bond.

The core of the reaction is the nucleophilic attack of a trivalent phosphorus ester, such as triethyl phosphite, on an alkyl halide. The choice of diiodomethane as the alkyl halide is strategic; while highly reactive, its use allows for the direct installation of the iodomethyl group. The reaction proceeds via a two-step Sₙ2 mechanism.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks one of the methylene carbons of diiodomethane, displacing an iodide ion to form a phosphonium salt intermediate.

-

Dealkylation: The displaced iodide ion, now acting as a nucleophile, attacks one of the electrophilic ethyl carbons of the phosphonium intermediate. This second Sₙ2 displacement cleaves a C-O bond, yielding the final pentavalent this compound and a molecule of ethyl iodide as a byproduct.

// Reactants TriethylPhosphite [label="Triethyl Phosphite\nP(OEt)₃"]; Diiodomethane [label="Diiodomethane\nCH₂I₂"];

// Intermediate Intermediate [label="Phosphonium Salt Intermediate\n[CH₂I-P⁺(OEt)₃] I⁻"];

// Products Product [label="this compound\n(EtO)₂P(=O)CH₂I", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Byproduct [label="Ethyl Iodide\nEtI", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

// Edges {rank=same; TriethylPhosphite; Diiodomethane;} TriethylPhosphite -> Intermediate [label="Step 1: Sₙ2 Attack"]; Diiodomethane -> Intermediate [style=dotted]; Intermediate -> Product [label="Step 2: Dealkylation (Sₙ2)"]; Intermediate -> Byproduct [style=dotted]; } केंद Caption: Michaelis-Arbuzov reaction workflow for synthesis.

Field-Proven Synthetic Protocol

This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction, optimized for safety and yield.

Objective: To synthesize this compound from triethyl phosphite and diiodomethane.

Materials:

-

Triethyl phosphite (reagent grade, distilled)

-

Diiodomethane (stabilized, >98%)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle with stirrer

-

Distillation apparatus for purification

Procedure:

-

Inert Atmosphere: Assemble the reaction apparatus and flush thoroughly with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction. This is crucial as phosphites can be sensitive to oxidation and moisture.

-

Charging the Flask: Charge the round-bottom flask with triethyl phosphite (1.0 equivalent).

-

Reactant Addition: Add diiodomethane (1.1 equivalents) to the flask. A slight excess of the halide ensures complete conversion of the phosphite. The reaction is often exothermic.

-

Reaction Conditions: Gently heat the reaction mixture to reflux (typically 120-150 °C). The formation of the volatile byproduct, ethyl iodide (b.p. 72 °C), will be observed. The reaction progress can be monitored by ³¹P NMR, observing the shift from the phosphite peak (

+139 ppm) to the phosphonate peak (+15-20 ppm). -

Work-up and Purification: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. The crude product is purified by vacuum distillation to remove any unreacted starting material and high-boiling impurities. The product is a high-boiling liquid, and distillation must be performed under reduced pressure to prevent decomposition.

Self-Validation: The integrity of this protocol is confirmed by the predictable analytical results. A successful reaction will show a near-complete consumption of the triethyl phosphite starting material in the ³¹P NMR spectrum and the appearance of the target product peak. The boiling point of the distilled product under a specific vacuum should align with reported values.[1][7]

Part 3: Applications in Advanced Synthesis & Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the dual reactivity of the iodomethyl and phosphonate groups.

Precursor for Horner-Wadsworth-Emmons (HWE) Reagents

The primary application of phosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction, a superior alternative to the Wittig reaction for synthesizing alkenes, particularly E-alkenes, with high stereoselectivity.[1][3] this compound is a precursor to the ylide required for this transformation.

Workflow:

-

Arbuzov Reaction: The phosphonate is first reacted with a suitable nucleophile (e.g., the enolate of an ester) to displace the iodide, forming a more complex phosphonate ester.

-

Deprotonation: The resulting phosphonate, which now has an α-proton adjacent to both the phosphorus and another electron-withdrawing group, is treated with a non-nucleophilic base (e.g., NaH, KHMDS) to generate a stabilized phosphonate carbanion (the HWE reagent).

-

Olefination: This carbanion then reacts with an aldehyde or ketone to produce an alkene, with the dialkylphosphate salt being an easily removed, water-soluble byproduct.

// Nodes Reagent [label="this compound"]; Base [label="Strong Base\n(e.g., NaH)"]; Carbonyl [label="Aldehyde / Ketone\n(R₂C=O)"]; Carbanion [label="Phosphonate Carbanion\n(HWE Reagent)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Oxaphosphetane [label="Oxaphosphetane\nIntermediate"]; Alkene [label="Alkene Product\n(E-isomer favored)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Byproduct [label="Phosphate Byproduct\n(Water Soluble)", fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"];

// Edges Reagent -> Carbanion [label="Deprotonation"]; Base -> Carbanion [style=dotted]; Carbanion -> Oxaphosphetane [label="Nucleophilic Attack"]; Carbonyl -> Oxaphosphetane [style=dotted]; Oxaphosphetane -> Alkene [label="Elimination"]; Oxaphosphetane -> Byproduct [style=dotted]; } केंद Caption: Horner-Wadsworth-Emmons (HWE) reaction pathway.

Introduction of the Phosphonomethyl Moiety

The iodomethyl group is an excellent electrophile. The iodide is a superb leaving group, allowing for facile Sₙ2 displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This provides a direct method for introducing the diethyl phosphonomethyl group [-CH₂P(O)(OEt)₂] into a target molecule.[8] This is particularly valuable in medicinal chemistry for synthesizing:

-

Enzyme Inhibitors: As stable mimics of phosphate-containing transition states.

-

Prodrugs: The phosphonate esters can be designed to be cleaved in vivo, releasing an active phosphonic acid.

-

Bone-Targeting Agents: Bisphosphonates, synthesized from related precursors, are known to chelate calcium and target bone tissue.

Part 4: Analytical Characterization Protocol

Rigorous analytical control is essential to verify the purity of this compound and to monitor its reactions.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of synthesized this compound using reverse-phase HPLC.

Methodology:

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable.[5]

-

Mobile Phase: An isocratic mixture of acetonitrile and water is effective. A common starting point is 60:40 (Acetonitrile:Water). For mass spectrometry (MS) detection, a small amount of formic acid (0.1%) should be used instead of phosphoric acid.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.

-

Sample Preparation: Dilute a small sample of the phosphonate in the mobile phase.

-

Validation: A pure sample should yield a single major peak. The retention time can be used for identification in reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural confirmation.

-

¹H NMR (in CDCl₃):

-

-CH₂I: A doublet is expected around 3.0-3.5 ppm. The signal is split by the phosphorus atom with a coupling constant (²J_PH) of approximately 8-12 Hz.

-

-OCH₂CH₃: A multiplet (quartet of doublets due to coupling with both the methyl protons and the phosphorus atom) is expected around 4.1-4.3 ppm.

-

-OCH₂CH₃: A triplet is expected around 1.3-1.4 ppm.

-

-

³¹P NMR (in CDCl₃):

-

A single peak, typically a multiplet due to coupling with the adjacent methylene protons, is expected in the range of +15 to +20 ppm (relative to 85% H₃PO₄).

-

-

¹³C NMR (in CDCl₃):

-

-CH₂I: A doublet with a large ¹J_PC coupling constant.

-

-OCH₂CH₃: A doublet with a smaller ²J_PC coupling constant.

-

-OCH₂CH₃: A doublet with a smaller ³J_PC coupling constant.

-

Part 5: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is an irritant and requires careful handling.

-

Personal Protective Equipment (PPE): Always use a fume hood. Wear chemical-resistant gloves (nitrile is adequate for incidental contact), a lab coat, and splash-proof safety goggles.[9]

-

Handling: The compound is a skin and eye irritant.[3][4] Avoid inhalation of vapors, which may cause respiratory irritation. In case of contact, flush the affected area with copious amounts of water.

-

Storage: The compound is light-sensitive and should be stored in an amber bottle.[4] To prevent degradation from moisture, store under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8 °C).

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can promote decomposition or unwanted reactions.

Conclusion

This compound is a high-value reagent whose utility is rooted in well-understood principles of physical organic chemistry. Its synthesis via the robust Michaelis-Arbuzov reaction and its application as a precursor for powerful transformations like the Horner-Wadsworth-Emmons olefination make it an indispensable tool. By understanding the causality behind its synthesis, reactivity, and handling requirements, researchers can confidently and safely integrate this compound into synthetic strategies to build molecular complexity and advance the frontiers of chemical and pharmaceutical science.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. Arbuzov Reaction [organic-chemistry.org]

- 10. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Diethyl Iodomethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for diethyl iodomethylphosphonate, a valuable reagent in organic synthesis. The information presented is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on clear, actionable experimental protocols and comparative data.

Introduction

This compound is an important organophosphorus compound utilized in various synthetic transformations, most notably in the Horner-Wadsworth-Emmons reaction to introduce a vinyl iodide moiety. This guide outlines the two principal methods for its preparation: a two-step synthesis commencing from diethyl phosphite via a hydroxymethylphosphonate intermediate, and a direct approach using the Michaelis-Arbuzov reaction.

Pathway 1: Two-Step Synthesis from Diethyl Phosphite

This is a widely employed and well-documented route that involves the formation of diethyl (hydroxymethyl)phosphonate, followed by the conversion of the hydroxyl group into an iodide.

Step 1: Synthesis of Diethyl (hydroxymethyl)phosphonate

The initial step involves the base-catalyzed addition of diethyl phosphite to paraformaldehyde.

Experimental Protocol:

To a stirred suspension of paraformaldehyde (2.22 g, 72 mmol) in diethyl phosphite (10.00 g, 72 mmol), triethylamine (0.73 g, 7.2 mmol) is added. The mixture is then heated to 90°C, at which point it becomes a clear solution and begins to reflux. The reaction is maintained at this temperature for 3 hours. Following the reaction, the product is purified by flash column chromatography.[1]

In an alternative procedure, a mixture of diethyl phosphite (76.6 g, 0.554 mol), paraformaldehyde (20 g, 0.667 mol, added in portions), and potassium carbonate (244 g, 1.765 mol, added in portions) in toluene (277 mL) is heated to 60°C. The reaction is maintained for 2 hours while keeping the pH between 7.5 and 8. After filtration and removal of toluene under reduced pressure, the crude product is obtained.[1]

Step 2: Conversion to this compound via a Tosylate Intermediate

The hydroxyl group of diethyl (hydroxymethyl)phosphonate is first converted to a good leaving group, typically a tosylate, which is then displaced by iodide in a Finkelstein reaction.

Sub-step 2a: Synthesis of Diethyl (p-Toluenesulfonyloxymethyl)phosphonate

Experimental Protocol:

To a solution of diethyl (hydroxymethyl)phosphonate (78.8 g, 0.472 mol) and triethylamine (90 g, 0.889 mol) in toluene (278 mL) maintained at a temperature not lower than 30°C, a toluene solution of p-toluenesulfonyl chloride (90 g, 0.472 mol) is added dropwise. The reaction is stirred for an additional hour, then warmed to 60°C for 5 hours. The organic layer is washed with water, and the solvent is removed under reduced pressure to yield the product.[1] A patent describes a similar procedure where after the reaction, the mixture is washed, dried, and the solvent is evaporated. The crude product is then purified by molecular distillation.[2]

Sub-step 2b: Synthesis of this compound (Finkelstein Reaction)

Experimental Protocol:

Diethyl (p-toluenesulfonyloxymethyl)phosphonate is dissolved in a suitable polar aprotic solvent such as acetone or acetonitrile. A stoichiometric excess of sodium iodide is added, and the mixture is heated to reflux. The reaction is driven to completion by the precipitation of sodium p-toluenesulfonate.[3][4] After the reaction is complete, the precipitate is filtered off, and the solvent is removed under reduced pressure. The residue is then purified, typically by distillation under reduced pressure, to afford this compound.

Pathway 2: Direct Synthesis via Michaelis-Arbuzov Reaction

This pathway involves the direct reaction of a trialkyl phosphite with an iodinated methane derivative.[5][6][7]

Experimental Protocol:

Triethyl phosphite is reacted with a molar equivalent of diiodomethane. The reaction is typically heated to initiate the nucleophilic attack of the phosphite on the diiodomethane.[8] The reaction mixture is refluxed for several hours. It is important to note that this reaction can lead to a mixture of products, including diethyl ethylphosphonate and diethyl haloethylphosphonate, necessitating careful purification of the desired this compound.[9] The product is isolated and purified by fractional distillation under reduced pressure.

Quantitative Data Summary

| Pathway | Step | Reactants | Solvent | Catalyst/Reagent | Temperature | Time | Yield | Purity | Reference(s) |

| Pathway 1 | 1. Synthesis of Diethyl (hydroxymethyl)phosphonate | Diethyl phosphite, Paraformaldehyde | None | Triethylamine | 90°C | 3 h | 96% | - | [1] |

| Diethyl phosphite, Paraformaldehyde | Toluene | Potassium Carbonate | 60°C | 2 h | 95% | ≥96% | [1] | ||

| 2a. Synthesis of Diethyl (p-toluenesulfonyloxymethyl)phosphonate | Diethyl (hydroxymethyl)phosphonate, p-Toluenesulfonyl chloride | Toluene | Triethylamine | 30°C then 60°C | 6 h | 87% | - | [1] | |

| Diethyl (hydroxymethyl)phosphonate, p-Toluenesulfonyl chloride | Dichloromethane | Triethylamine | 1°C then 26-29°C | ~5 h | 74-75% | 99.1% | [2] | ||

| Pathway 2 | Direct Michaelis-Arbuzov Reaction | Triethyl phosphite, Diiodomethane | - | - | Reflux | - | - | - | [9] |

Note: Yields and purities are as reported in the cited literature and may vary depending on experimental conditions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of the two primary synthesis pathways for this compound.

Caption: Experimental workflow for the two-step synthesis of this compound.

Caption: Experimental workflow for the direct synthesis via the Michaelis-Arbuzov reaction.

References

- 1. Diethyl (hydroxymethyl)phosphonate synthesis - chemicalbook [chemicalbook.com]

- 2. CN105541910A - Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method - Google Patents [patents.google.com]

- 3. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl Iodomethylphosphonate: Unraveling the Mechanism of Action - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl iodomethylphosphonate is an organophosphorus compound with potential applications in chemical synthesis. While the broader class of organophosphonates is known to exhibit biological activity, primarily through enzyme inhibition, a thorough review of the scientific literature reveals a significant gap in the understanding of the specific mechanism of action for this compound. This technical guide summarizes the current state of knowledge, highlighting the general principles of organophosphonate activity and the conspicuous absence of specific data for the title compound. Extensive database searches did not yield any specific biological targets, signaling pathways, quantitative inhibitory data, or detailed experimental protocols related to the mechanism of action of this compound.

Introduction

Organophosphorus compounds represent a diverse class of molecules with wide-ranging applications in medicine, agriculture, and industry. A significant subset of these compounds, the organophosphonates, are characterized by a stable carbon-phosphorus bond, which imparts resistance to hydrolysis compared to their phosphate ester counterparts. This stability, coupled with their ability to mimic transition states of enzymatic reactions, has made them a fertile ground for the development of enzyme inhibitors. This compound, with its reactive iodomethyl group, is primarily documented as a reagent in organic synthesis.[1] However, its structural similarity to other biologically active phosphonates warrants an investigation into its potential mechanism of action.

This guide aims to provide an in-depth technical overview of the core mechanism of action of this compound. However, after a comprehensive search of available scientific literature, it must be stated that there is a notable absence of specific research on the biological activity of this particular compound. Therefore, this document will outline the theoretical framework for its potential mechanism of action based on the known activities of structurally related compounds and the general principles of organophosphonate toxicology.

General Mechanism of Action of Organophosphonates

Organophosphorus compounds, including phosphonates, are well-documented inhibitors of a large and diverse family of enzymes known as serine hydrolases.[2] These enzymes utilize a catalytically active serine residue in their active site to hydrolyze various substrates.

Covalent Inhibition of Serine Hydrolases

The primary mechanism by which many organophosphonates exert their biological effects is through the irreversible covalent inhibition of serine hydrolases.[3] The phosphorus atom in the phosphonate moiety is electrophilic and is susceptible to nucleophilic attack by the hydroxyl group of the active site serine residue.

The general workflow for this inhibition is as follows:

Figure 1. General workflow for covalent inhibition of a serine hydrolase by an organophosphorus compound.

This process results in a stable, covalently modified enzyme that is catalytically inactive. The rate of this inhibition is determined by both the affinity of the inhibitor for the enzyme's active site and the reactivity of the phosphorus center.

Potential Targets

The most well-known target of organophosphorus compounds is acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a range of neurological effects.[5][6]

Other serine hydrolases that are potential targets for organophosphonates include:

-

Butyrylcholinesterase (BChE): Another cholinesterase with a broader substrate specificity than AChE.

-

Neuropathy Target Esterase (NTE): Inhibition of this enzyme is associated with organophosphate-induced delayed neuropathy.

-

Carboxylesterases: A large family of enzymes involved in the metabolism of various esters.

-

Lipases: Enzymes that hydrolyze lipids.

-

Proteases: Enzymes that cleave peptide bonds, such as thrombin and trypsin.

This compound: A Mechanistic Void

Despite the well-established reactivity of organophosphonates, extensive searches of scientific databases, including PubChem, Scopus, and Google Scholar, did not yield any specific studies on the mechanism of action of this compound. The available literature primarily focuses on its chemical properties and utility as a synthetic intermediate.[7][8][9]

Lack of Quantitative Data

There is no publicly available quantitative data, such as IC50 or Ki values, to characterize the inhibitory potency of this compound against any biological target. Without such data, it is impossible to assess its potential efficacy or selectivity as an enzyme inhibitor.

Absence of Experimental Protocols

Similarly, no experimental protocols specifically designed to investigate the biological activity of this compound have been published. This includes a lack of information on:

-

Enzyme inhibition assays.

-

Cell-based assays to determine cytotoxicity or other cellular effects.

-

In vivo studies to assess its physiological or toxicological effects.

Postulated Mechanism and Future Directions

Based on its chemical structure, this compound possesses the necessary features to act as a covalent inhibitor of serine hydrolases. The phosphonate group provides the electrophilic center for nucleophilic attack, and the iodomethyl group is a potential leaving group.

The logical relationship for its potential action can be visualized as follows:

Figure 2. Postulated logical relationship for the mechanism of action.

To elucidate the actual mechanism of action of this compound, the following experimental approaches would be necessary:

-

Enzyme Inhibition Screening: A broad panel of serine hydrolases should be screened to identify potential targets. This would involve developing and validating appropriate enzymatic assays.

-

Determination of Inhibition Kinetics: For any identified targets, detailed kinetic studies would be required to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible) and to quantify the inhibitory potency (Ki, k_inact).

-

Cellular Studies: The effect of this compound on various cell lines should be investigated to assess its cytotoxicity, effects on cell signaling pathways, and potential for inducing apoptosis or necrosis.

-

In Vivo Studies: If potent in vitro activity is observed, studies in animal models would be necessary to evaluate the compound's pharmacokinetic properties, efficacy, and toxicity.

An example of a general experimental workflow for screening and characterization is presented below:

References

- 1. CAS 10419-77-9: Diethyl P-(iodomethyl)phosphonate [cymitquimica.com]

- 2. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Association of Pesticide Exposure with Neurologic Dysfunction and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organophosphate-induced brain damage: mechanisms, neuropsychiatric and neurological consequences, and potential therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diethyl (iodomethyl)phosphonate | C5H12IO3P | CID 82616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diethyl (iodomethyl)phosphonate | 10419-77-9 [sigmaaldrich.com]

- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]

Diethyl Iodomethylphosphonate: A Comprehensive Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl iodomethylphosphonate is a versatile organophosphorus reagent of significant interest in organic synthesis and medicinal chemistry. Its reactivity, primarily centered around the electrophilic iodomethyl group and the nucleophilic phosphonate oxygen, enables its participation in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the core reactivity of this compound, including its synthesis, stability, and key reactions such as the Michaelis-Arbuzov reaction, Horner-Wadsworth-Emmons olefination, and various nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are presented to serve as a comprehensive resource for researchers in the field.

Physicochemical Properties and Stability

This compound is a colorless to pale yellow liquid that should be stored in a cool, dark place under an inert atmosphere to prevent decomposition. It is sensitive to light and incompatible with strong oxidizing agents.[1] While generally stable under normal conditions, prolonged exposure to heat or moisture can lead to degradation.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10419-77-9 | |

| Molecular Formula | C5H12IO3P | |

| Molecular Weight | 278.03 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 112-114 °C @ 1 mmHg | [1] |

| Purity | ≥98% | |

| Storage Temperature | 2-8 °C |

Synthesis of this compound

The primary method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, typically triethyl phosphite, with an excess of diiodomethane. The reaction proceeds via an Sɴ2 attack of the phosphorus atom on one of the iodine atoms, followed by the dealkylation of the resulting phosphonium salt by the iodide ion.

Caption: Michaelis-Arbuzov reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via the Michaelis-Arbuzov Reaction

Materials:

-

Triethyl phosphite

-

Diiodomethane

-

Anhydrous toluene

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphite (1.0 eq).

-

Add an excess of diiodomethane (3.0 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess diiodomethane and the ethyl iodide byproduct under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Quantitative Data:

Key Reactions and Reactivity

The reactivity of this compound is dominated by two main features: the electrophilic nature of the carbon atom in the iodomethyl group and the ability of the phosphonate group to stabilize an adjacent carbanion.

Nucleophilic Substitution Reactions

The carbon-iodine bond in this compound is susceptible to nucleophilic attack, making it a valuable reagent for introducing the diethylphosphonomethyl moiety into a variety of molecules.

References